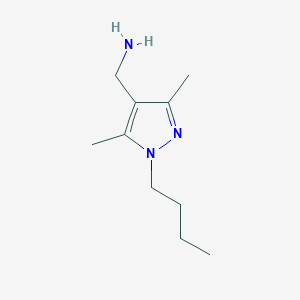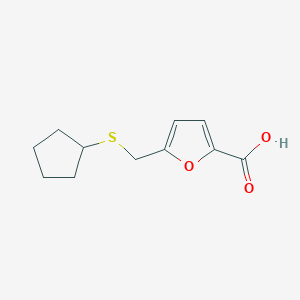
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group and a carboxylic acid group attached to the triazole ring
Métodos De Preparación
The synthesis of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,3-triazole-4-carboxylic acid with 2-chloroethylamine under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion.
In an industrial setting, the production of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid may involve larger-scale equipment and optimized reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or ethanol. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.
Aplicaciones Científicas De Investigación
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid has found applications in various scientific research fields:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA or proteins, leading to the disruption of cellular processes. The chloroethyl group can undergo nucleophilic substitution reactions with biological macromolecules, resulting in the formation of adducts that interfere with normal cellular functions.
Comparación Con Compuestos Similares
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea. These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the carboxylic acid group in 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid imparts unique properties, making it suitable for specific reactions and applications that other triazole derivatives may not be able to achieve.
Conclusion
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of novel compounds and materials. Ongoing research continues to explore its applications and mechanisms of action, further expanding its utility in different domains.
Propiedades
Fórmula molecular |
C5H6ClN3O2 |
|---|---|
Peso molecular |
175.57 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C5H6ClN3O2/c6-1-2-9-3-4(5(10)11)7-8-9/h3H,1-2H2,(H,10,11) |
Clave InChI |
KIMWMHCEZOYKQW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NN1CCCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


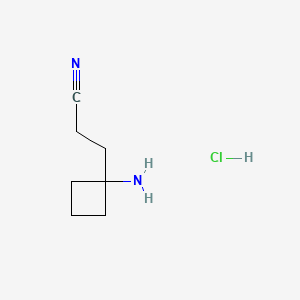

![Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13573068.png)
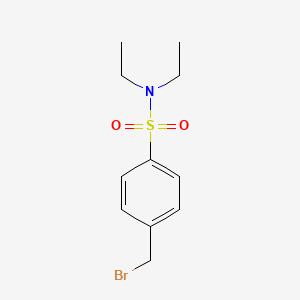

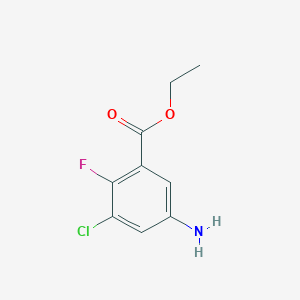
![tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride](/img/structure/B13573103.png)
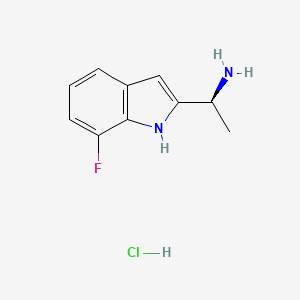
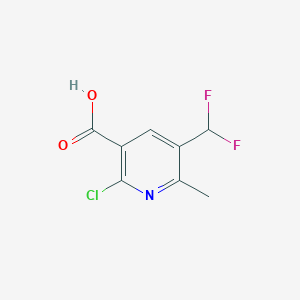
![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B13573113.png)
![2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride](/img/structure/B13573121.png)
![1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13573131.png)
